2,6-Dibromo-3,5-bis(trifluoromethyl)aniline
Description
2,6-Dibromo-3,5-bis(trifluoromethyl)aniline (CAS: 174824-16-9) is a halogenated aniline derivative with two bromine atoms at the 2- and 6-positions and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring. This structural configuration imparts significant steric hindrance and electron-withdrawing properties, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. Its molecular formula is C₈H₄Br₂F₆N, with a molecular weight of 408.93 g/mol. The compound is primarily used in the synthesis of bistrifluron, a potent insect growth regulator, via reactions with benzoyl isocyanates .
Properties
CAS No. |
133861-33-3 |
|---|---|
Molecular Formula |
C8H3Br2F6N |
Molecular Weight |
386.91 g/mol |
IUPAC Name |
2,6-dibromo-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H3Br2F6N/c9-4-2(7(11,12)13)1-3(8(14,15)16)5(10)6(4)17/h1H,17H2 |
InChI Key |
FFGIDWLBPMXQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)Br)N)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Using Elemental Bromine
Traditional methods employ elemental bromine (Br₂) for introducing bromine atoms to the aniline backbone. In a representative protocol, 3,5-bis(trifluoromethyl)aniline undergoes bromination in acetic acid with iron powder as a catalyst at 80°C, yielding 2-bromo-3,5-bis(trifluoromethyl)aniline intermediates. Subsequent diazotization and reduction produce the final product with 81.2% efficiency. This method, while effective, poses challenges due to bromine’s corrosive nature and safety risks.
Hydrogen Peroxide/Metal Bromide Systems
Modern approaches replace elemental bromine with hydrogen peroxide (H₂O₂) and metal bromides (e.g., NaBr, KBr) to mitigate equipment corrosion. Under ammonium molybdate catalysis, 3,5-bis(trifluoromethyl)aniline reacts with NaBr and H₂O₂ in dichloromethane at 40–80°C, achieving 99% regioselectivity for the 2,6-dibromo product. The optimal molar ratio of aniline:NaBr:H₂O₂ is 1:1.8–2.6:1.8–2.6, with reaction completion within 30 minutes.
Catalytic Systems and Reaction Optimization
Role of Ammonium Molybdate
Ammonium molybdate [(NH₄)₆Mo₇O₂₄] emerges as a pivotal catalyst, enhancing bromine atom transfer efficiency. At 0.001–0.008 mol relative to the substrate, it reduces side reactions such as over-bromination or C-N bond cleavage. Comparative studies show a 15% yield increase versus iron-catalyzed systems.
Solvent Selection and Temperature Effects
Solvents critically influence reaction kinetics:
-
Dichloromethane : Maximizes solubility of trifluoromethyl groups, enabling 95% conversion at 60°C.
-
Acetic acid : Facilitates protonation of aniline, accelerating electrophilic substitution but requiring higher temperatures (80°C).
Diazotization and Reduction Pathways
Post-bromination, the intermediate 2-bromo-3,5-bis(trifluoromethyl)aniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C. Subsequent reduction with hypophosphorous acid (H₃PO₂) or ethanol yields the target compound. Copper catalysts (e.g., Cu₂O) improve reduction efficiency by 20%, achieving final purities >99%.
Industrial-Scale Considerations
Atom Economy and Environmental Impact
The H₂O₂/NaBr system demonstrates superior atom economy (92%) compared to traditional bromine methods (78%), minimizing waste HBr generation. Lifecycle assessments indicate a 40% reduction in hazardous byproducts, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,5-bis(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Substitution Reactions: Formation of substituted anilines.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2,6-Dibromo-3,5-bis(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-bis(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to 2,6-Dibromo-3,5-bis(trifluoromethyl)aniline:
2-Chloro-3,5-bis(trifluoromethyl)aniline
- Structure : Chlorine replaces bromine at the 2-position.
- Synthesis : Produced via chlorination of 3,5-bis(trifluoromethyl)aniline using Cl₂ gas. It serves as a precursor to bistrifluron, achieving a 93.5% yield in coupling reactions with 2,6-difluorobenzoyl isocyanate .
- Applications : Central to pesticide synthesis due to its compatibility with isocyanate intermediates.
2-Bromo-3,5-bis(trifluoromethyl)aniline
- Structure : Single bromine at the 2-position (vs. 2,6-dibromo substitution).
- Properties : Molecular weight 308.02 g/mol (CAS: 174824-16-9) .
- Steric Effects : Reduced steric bulk compared to the dibromo derivative, enabling reactivity at the 6-position. This compound is a precursor to boron-containing intermediates used in cross-coupling reactions .
3-(Trifluoromethyl)aniline
- Structure : Single -CF₃ group at the 3-position; lacks halogens.
- Electronic Effects : The lone -CF₃ group creates moderate electron deficiency, but the absence of halogens limits its utility in halogen-specific reactions (e.g., Suzuki couplings).
4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline
- Structure : Incorporates a pyridine ring and -CF₃ groups.
- Applications : Used in pharmaceutical synthesis (e.g., kinase inhibitors) due to enhanced solubility and binding affinity from the pyridine moiety .
- Comparison : The target compound’s lack of a heteroaromatic ring limits its use in drug discovery but enhances stability in agrochemical formulations.
4-Bromo-N,N-dimethyl-3,5-bis(trifluoromethyl)aniline
- Structure: Features a dimethylamino (-NMe₂) group at the 4-position and bromine at the 4-position.
- Reactivity : The -NMe₂ group donates electrons, counteracting the -CF₃ groups’ electron-withdrawing effects. This balance facilitates lithiation and subsequent borylation reactions .
Data Tables
Table 2: Electronic and Steric Effects
| Compound | Electron-Withdrawing Groups | Steric Hindrance | Reactivity Profile |
|---|---|---|---|
| This compound | 2 Br, 2 CF₃ | High | Slow in nucleophilic substitutions |
| 2-Chloro-3,5-bis(trifluoromethyl)aniline | 1 Cl, 2 CF₃ | Moderate | Faster coupling reactions |
| 4-Bromo-N,N-dimethyl-3,5-bis(trifluoromethyl)aniline | 1 Br, 2 CF₃, 1 NMe₂ | Low-Moderate | Compatible with lithiation |
Key Research Findings
- Steric vs. Electronic Trade-offs : Bromine’s bulkiness in this compound slows reactions compared to its chloro analog, but enhances stability in harsh conditions .
- Pharmaceutical Relevance : Pyridine-containing analogs (e.g., Reference Example 13 ) outperform halogenated anilines in drug discovery due to improved solubility.
- Safety Considerations : 3-(Trifluoromethyl)aniline’s toxicity profile underscores the need for careful handling of related compounds .
Biological Activity
2,6-Dibromo-3,5-bis(trifluoromethyl)aniline is a halogenated aniline derivative notable for its unique chemical structure and potential biological applications. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its intriguing biological activities.
Chemical Structure
- Molecular Formula : C8H3Br2F6N
- SMILES : C1=C(C(=C(C(=C1C(F)(F)F)Br)N)Br)C(F)(F)F
- InChI : InChI=1S/C8H3Br2F6N/c9-4-2(7(11)10)1-3(5(4)12)8(13,14)15/h1-3H,(H,9,10)
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial and antioxidant properties. The compound's halogenated structure contributes to its reactivity and potential efficacy against various biological targets.
Antimicrobial Activity
Studies have shown that halogenated anilines can possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against a range of microorganisms.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Low |
The compound’s mechanism of action in antimicrobial activity may involve disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been investigated through various assays. The compound demonstrates the ability to scavenge free radicals effectively.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
| FRAP Assay | 20 |
These results suggest that the compound can mitigate oxidative stress in biological systems.
The biological effects of this compound are attributed to its interactions with specific molecular targets. The trifluoromethyl groups enhance lipophilicity and may facilitate membrane penetration, leading to alterations in cellular signaling pathways.
Cellular Interactions
Research indicates that the compound may influence mitochondrial function and metabolic processes. It has been shown to modulate pathways related to glucose metabolism and lipid oxidation:
- AMPK Activation : Increases in phosphorylated AMPK levels suggest a role in energy metabolism.
- ACC Inhibition : Reduced activity of acetyl-CoA carboxylase (ACC), indicating potential effects on fatty acid synthesis.
Case Studies
Several studies have explored the pharmacological potential of this compound in different contexts:
-
Cancer Research : A study investigated the compound's effects on pancreatic cancer cells. It demonstrated inhibition of cell proliferation and migration at specific concentrations.
- Cell Line : Panc 1
- Concentration : 10 µM
- Effect : Significant reduction in cell viability after 48 hours.
- Metabolic Disorders : Research highlighted the compound's impact on glucose homeostasis in diabetic models. Treatment resulted in improved insulin sensitivity and reduced blood glucose levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,6-Dibromo-3,5-bis(trifluoromethyl)aniline, and how can reaction conditions influence regioselectivity?
- Methodology : The compound is synthesized via bromination of 3,5-bis(trifluoromethyl)aniline. Bromine (Br₂) in acetic acid or chloroform under controlled temperatures (0–25°C) ensures selective substitution at the 2 and 6 positions. Reaction time (4–12 hours) and stoichiometric ratios (2:1 Br₂:aniline) are critical to minimize over-bromination .
- Data Contradiction : While highlights bromination of trimethylaniline, the trifluoromethyl groups in this compound may alter reactivity due to electron-withdrawing effects, necessitating adjusted conditions.
Q. How can spectroscopic techniques (NMR, IR) and computational methods (DFT) be used to characterize this compound?
- Methodology :
- NMR : H and F NMR identify substituent positions and confirm bromine incorporation. The deshielding effect of trifluoromethyl groups aids in distinguishing aromatic protons .
- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups.
- DFT : HOMO-LUMO analysis predicts electronic properties, while vibrational spectra simulations validate experimental IR data .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during electrophilic substitution reactions of this compound?
- Methodology : Steric and electronic effects dominate regioselectivity. Trifluoromethyl groups are meta-directing, but bromine’s steric bulk may hinder further substitution. Computational modeling (e.g., Fukui indices) predicts reactive sites, while experimental validation uses competitive reactions with nitration or sulfonation agents .
- Case Study : In , bromine’s position in a similar compound was controlled by adjusting solvent polarity (e.g., switching from acetic acid to DMF), highlighting the role of solvation effects.
Q. How does this compound serve as a precursor in medicinal chemistry, particularly for urea-based inhibitors?
- Methodology : The amine group reacts with isocyanates to form urea derivatives, a common pharmacophore. For example, describes coupling with 2,6-dichlorobenzoyl isocyanate to yield a urea compound with potential kinase inhibitory activity. LCMS and HPLC (retention time: 1.25 minutes) confirm product purity .
- Biological Relevance : The trifluoromethyl groups enhance metabolic stability and membrane permeability, making the compound valuable in drug discovery .
Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?
- Methodology : Oxidative degradation (e.g., using H₂O₂ or UV light) generates quinones or nitro derivatives. LC-HRMS identifies major products, while kinetic studies (via UV-Vis spectroscopy) track reaction pathways. Contradictions in product profiles may arise from radical vs. ionic mechanisms, resolved using radical scavengers like TEMPO .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Gloves and goggles are mandatory due to potential skin/eye irritation from brominated compounds.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
- Waste Disposal : Halogenated waste must be segregated and treated with sodium bicarbonate to neutralize acidic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
